Welcome to the BenchChem Online Store!
molecular formula C11H9Cl2NO3S B070513 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride CAS No. 192330-49-7

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride

Cat. No. B070513
M. Wt: 306.2 g/mol
InChI Key: ILYZFHJHELGXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06849732B2

Procedure details

To a solution of 4-phenoxypyridine (6.84 g) in 20 mL of 1,2-dichloroethane at 0° C. was added 8.0 mL of chlorosulfonic acid in a dropwise manner. After 10 minutes, the ice bath was removed and the solution was allowed to warm to 25° C. After an additional 1 hour, the solution was heated to 40° C. for 3 hours, and then cooled to 25° C., and oxalyl chloride (4.4 mL) was added. The solution was heated to 50° C. for 16 hours, and then an additional 2.2 mL of oxalyl chloride was added. After 5 hours more at 5° C., the solution was cooled to 25° C., and poured with rapid stirring into 250 mL of diethyl ether. After 1 minute, the solids were allowed to settle and the supernatant was decanted. The residue was suspended in 3:1 toluene:dichloromethane (250 mL) at about 5° C. and 50 mL of 1.6 M aqueous K3PO4 was added with stirring. After about 30 seconds, the mixture was transferred to a separatory funnel and the layers were separated. The organic layer was washed with 25 mL of 1 N pH 7 phosphate buffer and with 10 mL of brine, and the combined aqueous layers were extracted with 50 mL of toluene. The combined organic layers were dried over sodium sulfate then filtered through a glass-fiber filter. To the filtrate was immediately added 11 mL of 4 M HCl in dioxane and the solution was then concentrated. Partial concentration from dichloromethane:t-butyl methyl ether and filtration gave 2.11 g of 4-((pyrid-4-yl)oxy)benzenesulfonyl chloride hydrochloride.
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:14][S:15](O)(=[O:17])=[O:16]>ClCCCl>[ClH:14].[N:11]1[CH:12]=[CH:13][C:8]([O:1][C:2]2[CH:3]=[CH:4][C:5]([S:15]([Cl:14])(=[O:17])=[O:16])=[CH:6][CH:7]=2)=[CH:9][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6.84 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=NC=C1
Name
Quantity
8 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with rapid stirring into 250 mL of diethyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
WAIT
Type
WAIT
Details
After an additional 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 40° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C.
ADDITION
Type
ADDITION
Details
oxalyl chloride (4.4 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to 50° C. for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
an additional 2.2 mL of oxalyl chloride was added
WAIT
Type
WAIT
Details
After 5 hours more at 5° C.
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 25° C.
ADDITION
Type
ADDITION
Details
poured
WAIT
Type
WAIT
Details
After 1 minute
Duration
1 min
CUSTOM
Type
CUSTOM
Details
the supernatant was decanted
ADDITION
Type
ADDITION
Details
dichloromethane (250 mL) at about 5° C. and 50 mL of 1.6 M aqueous K3PO4 was added
STIRRING
Type
STIRRING
Details
with stirring
WAIT
Type
WAIT
Details
After about 30 seconds
Duration
30 s
CUSTOM
Type
CUSTOM
Details
the mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with 25 mL of 1 N pH 7 phosphate buffer and with 10 mL of brine
EXTRACTION
Type
EXTRACTION
Details
the combined aqueous layers were extracted with 50 mL of toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
then filtered through a glass-fiber
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
the solution was then concentrated
CONCENTRATION
Type
CONCENTRATION
Details
Partial concentration from dichloromethane
FILTRATION
Type
FILTRATION
Details
t-butyl methyl ether and filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Cl.N1=CC=C(C=C1)OC1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.